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molecular formula C11H14N2O4 B062766 3-((tert-Butoxycarbonyl)amino)isonicotinic acid CAS No. 179024-65-8

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

Cat. No. B062766
M. Wt: 238.24 g/mol
InChI Key: ZZXUPXUHQHTUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609705B2

Procedure details

While a mixture of 1.16 g of 3-(tert-butoxycarbonylamino)pyridine and 25 ml of tetrahydrofuran was cooled in a dry ice-acetone bath, 8.5 ml of 1.65 M hexane solution of n-butyllithium was added so that the temperature of the reaction mixture did not exceed −60° C. The reaction mixture was stirred for 15 minutes. Cooling was stopped. Then, the reaction mixture was stirred until the temperature became 0° C. The reaction mixture was cooled in a dry ice-acetone bath again. After injection of carbon dioxide, cooling was stopped, and the reaction mixture was stirred at room temperature for two hours. After water was added, most of tetrahydrofuran and hexane was removed by concentration under reduced pressure. The residue was ice-cooled and 3N hydrochloric acid was added so as to adjust pH to about 3. Extraction with a mixture solvent (4:1) of ethyl acetate to tetrahydrofuran was carried out several times. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 0.53 g of 3-(tert-butoxycarbonyl amino)isonicotinic acid.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[C:20](=[O:22])=[O:21]>CCCCCC.O1CCCC1.O>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[C:20]([OH:22])=[O:21])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=NC=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.5 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a dry ice-acetone bath
CUSTOM
Type
CUSTOM
Details
did not exceed −60° C
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred until the temperature
CUSTOM
Type
CUSTOM
Details
became 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in a dry ice-acetone bath again
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed by concentration under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
3N hydrochloric acid was added so as
EXTRACTION
Type
EXTRACTION
Details
Extraction with a mixture solvent (4:1) of ethyl acetate to tetrahydrofuran
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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